molecular formula C9H17N3OS B1396982 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one CAS No. 1331823-96-1

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one

Cat. No. B1396982
M. Wt: 215.32 g/mol
InChI Key: FAQHBYPVKKSELK-UHFFFAOYSA-N
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Description

“1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one” is a chemical compound with the CAS Number: 1331823-96-1 and Linear Formula: C9H17N3OS .

Scientific Research Applications

Catalysis and Organic Synthesis

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one and its derivatives show potential in catalysis and organic synthesis. For instance, a study demonstrated the use of imidazolidin-2-ones in gold(I)-catalyzed intermolecular hydroamination, showing high yields and regioselectivity (Zhang, Lee, & Widenhoefer, 2009).

Pharmacology and Drug Development

Imidazolidin-2-one derivatives have been studied for their potential pharmacological applications. For example, derivatives have shown promise as alpha 2-adrenoceptor ligands, which could have various medical uses (Sa̧czewski et al., 2008).

Corrosion Inhibition

Research has explored the use of imidazolidin-2-one derivatives in corrosion inhibition. A study investigated the electrochemical behavior of various imidazoline compounds, including imidazolidin-2-one derivatives, revealing their effectiveness as corrosion inhibitors in acid media (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Enzyme Inhibition

Imidazolidin-2-one derivatives have been synthesized and evaluated for their inhibitory activity on enzymes like acetylcholinesterase and butyrylcholinesterase, showing significant potential for therapeutic applications (Pejchal et al., 2011).

Antimicrobial Activity

These compounds have also been investigated for their antimicrobial properties. For example, research on novel isochromene and isoquinoline derivatives, including those with the imidazolidin-2-one moiety, showed antimicrobial activity against various bacterial strains (Dabholkar & Tripathi, 2011).

Synthesis of Heterocyclic Compounds

Furthermore, the compound has been used in the synthesis of various heterocyclic compounds with potential biological activities. This includes the creation of novel functionalized hydantoin derivatives and their conversion to imidazoles (Kamila, Ankati, & Biehl, 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Please handle the compound with appropriate safety measures.

Future Directions

The future directions of research and applications involving this compound are not specified in the search results . The potential of a compound often depends on the context of its use and ongoing research in the field.

properties

IUPAC Name

1-(2-thiomorpholin-4-ylethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3OS/c13-9-10-1-2-12(9)4-3-11-5-7-14-8-6-11/h1-8H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQHBYPVKKSELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230642
Record name 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one

CAS RN

1331823-96-1
Record name 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331823-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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